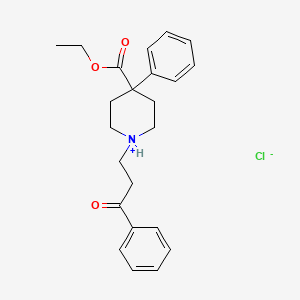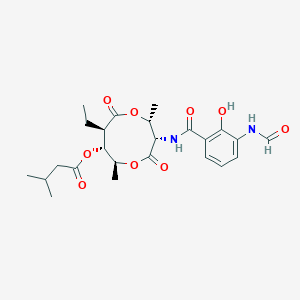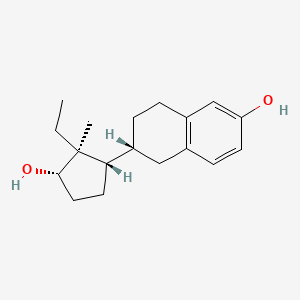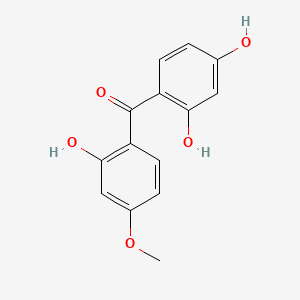
2,2',4-Trihydroxy-4'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4-Trihydroxy-4’-methoxybenzophenone is an organic compound with the molecular formula C14H12O5. It is a white crystalline powder with a faint aromatic odor. This compound is known for its stability and solubility in various organic solvents such as alcohols, ethers, and ketones. It exhibits excellent antioxidant and ultraviolet (UV) absorption properties, making it valuable in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves the condensation reaction between 2,4-dimethoxyphenol and phenol under alkaline conditions . The reaction typically proceeds as follows:
Reactants: 2,4-Dimethoxyphenol and phenol.
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of 2,2’,4-Trihydroxy-4’-methoxybenzophenone can be scaled up using similar reaction conditions. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4-Trihydroxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’,4-Trihydroxy-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: The compound exhibits neurotrophic activity, promoting neurite outgrowth in PC-12 cells.
Mécanisme D'action
The mechanism of action of 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms, thereby protecting the skin and other materials from UV damage. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress . The compound’s neurotrophic activity is attributed to its interaction with specific molecular targets and pathways involved in neurite outgrowth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Another UV absorber with similar properties but different molecular structure.
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and cosmetic products.
2,3,4’-Trihydroxy-4-methoxybenzophenone: Exhibits similar antioxidant and UV absorption properties.
Uniqueness
2,2’,4-Trihydroxy-4’-methoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to promote neurite outgrowth and inhibit specific enzymes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
7392-62-3 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3 |
Clé InChI |
YLQYOUPUVFQNLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


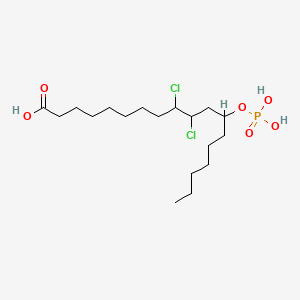
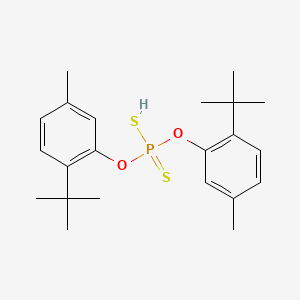
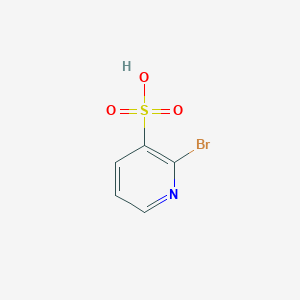
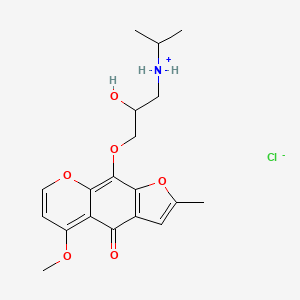
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
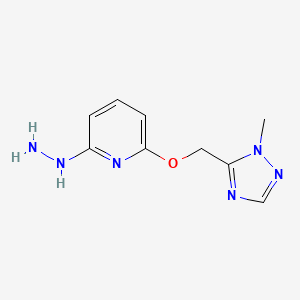
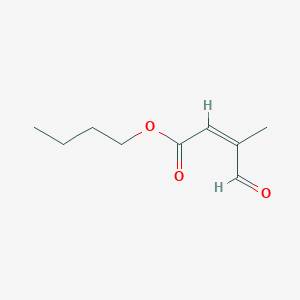
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
